Methyl 27-hydroxyheptacosanoate
Overview
Description
Methyl 27-hydroxyheptacosanoate is a chemical compound classified as a fatty acid methyl ester. It is characterized by the presence of a hydroxyl group at the 27th carbon position of the heptacosanoic acid chain. This compound has the molecular formula C28H56O3 and a molecular weight of 440.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 27-hydroxyheptacosanoate can be synthesized through the esterification of 27-hydroxyheptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 27-hydroxyheptacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 27-oxoheptacosanoic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 27-hydroxyheptacosanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other carboxylic acids
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions
Major Products Formed
Oxidation: 27-oxoheptacosanoic acid methyl ester.
Reduction: 27-hydroxyheptacosanol.
Substitution: Various esters depending on the carboxylic acid used
Scientific Research Applications
Methyl 27-hydroxyheptacosanoate has several applications in scientific research, including:
Chemistry: Used as a reference standard in the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in metabolic diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of methyl 27-hydroxyheptacosanoate involves its interaction with lipid metabolic pathways. The hydroxyl group at the 27th carbon position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular signaling pathways. The compound may target specific enzymes involved in fatty acid metabolism, thereby modulating their activity and affecting overall lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Methyl 27-oxoheptacosanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
27-hydroxyheptacosanoic acid: The free acid form of methyl 27-hydroxyheptacosanoate.
27-hydroxyheptacosanol: The reduced form of this compound
Uniqueness
This compound is unique due to its specific hydroxylation at the 27th carbon position, which imparts distinct chemical and biological properties. This hydroxyl group allows for specific interactions in biochemical pathways, making it a valuable compound for research in lipid metabolism and related fields .
Properties
IUPAC Name |
methyl 27-hydroxyheptacosanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRUXNSJGDQHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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